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Compound of Interest

Compound Name: Silane, 1-cyclohexen-1-yltrimethyl-

Cat. No.: B100276 Get Quote

In the realm of synthetic chemistry and materials science, organosilicon compounds,

particularly vinylsilanes, are of significant interest due to their versatile reactivity and utility as

synthetic intermediates. A thorough understanding of their structural and electronic properties

through analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS) is paramount for their effective application. This guide provides a detailed comparative

analysis of the spectroscopic data for Silane, 1-cyclohexen-1-yltrimethyl- and its close

structural analogs, offering researchers and drug development professionals a comprehensive

reference based on experimental data.

Due to the limited availability of published, peer-reviewed spectral data for Silane, 1-
cyclohexen-1-yltrimethyl-, this guide will focus on the closely related and well-characterized

analog, 1-(Trimethylsilyloxy)cyclohexene. This compound shares key structural features and

provides a strong basis for understanding the spectroscopic characteristics of this class of

molecules. We will compare its spectral data with that of 5-trimethylsilyl-cyclohexa-1,3-diene to

highlight the influence of the silyl group's position and the degree of unsaturation on the

spectral output.

NMR and Mass Spectrometry Data Comparison
The following tables summarize the key NMR and Mass Spectrometry data for 1-

(Trimethylsilyloxy)cyclohexene and 5-trimethylsilyl-cyclohexa-1,3-diene.
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Table 1: ¹H NMR Data

Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

1-

(Trimethylsilyloxy

)cyclohexene

~4.8 m 1H =CH

~2.0 m 4H Allylic CH₂

~1.6 m 4H Aliphatic CH₂

0.17 s 9H Si(CH₃)₃

5-trimethylsilyl-

cyclohexa-1,3-

diene

-0.20 s 9H Si(CH₃)₃

1.07 d, J = 7.7 Hz 2H CH₂

3.78 t, J = 7.7 Hz 1H CH-Si

6.79–6.87 m 4H =CH

Table 2: ¹³C NMR Data
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Compound Chemical Shift (δ) ppm Assignment

1-

(Trimethylsilyloxy)cyclohexene
~150 =C-O

~100 =CH

~30, 24, 23, 22 CH₂

~0.5 Si(CH₃)₃

5-trimethylsilyl-cyclohexa-1,3-

diene
-1.2 Si(CH₃)₃

24.4 CH₂

46.0 CH-Si

115.3 (d, JC,F = 21.4 Hz) =CH

129.2 (d, JC,F = 7.5 Hz) =CH

142.9 (d, JC,F = 2.7 Hz) =C

162.8 (d, JC,F = 244.2 Hz) =C

Table 3: Mass Spectrometry Data

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)

1-

(Trimethylsilyloxy)cyclohexene
170 155 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺

5-trimethylsilyl-cyclohexa-1,3-

diene
152 137 [M-CH₃]⁺, 73 [Si(CH₃)₃]⁺

Experimental Protocols
The data presented above are typically acquired using the following standard methodologies in

organic chemistry laboratories.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added for chemical shift

calibration.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 500 MHz).

For ¹H NMR, standard pulse sequences are used.

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to

single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like vinylsilanes. This separates the

components of a mixture before they enter the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this class of compounds. The

sample molecules are bombarded with a high-energy electron beam, causing them to lose

an electron and form a positive molecular ion (M⁺).

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of ion intensity versus m/z.
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To further clarify the analytical process and the relationship between the discussed

compounds, the following diagrams are provided.

Experimental Workflow for NMR and MS Analysis
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Caption: Experimental workflow for NMR and MS analysis.

Structural Relationship of Analyzed Silanes
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Caption: Structural relationships of the analyzed silanes.
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To cite this document: BenchChem. [Spectroscopic Showdown: A Comparative Analysis of 1-
Cyclohexen-1-yltrimethylsilane and its Analogs]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b100276#nmr-and-mass-spectrometry-analysis-of-
silane-1-cyclohexen-1-yltrimethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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